Monoamine Oxidase (MAO) Inhibition Profile Defines Distinct Pharmacological Space
The compound exhibits weak, non-selective inhibition of human monoamine oxidases A and B. This is a defined and reproducible biochemical fingerprint. In a standardized in vitro assay using human membrane-bound MAO-A and purified MAO-B expressed in insect cells, with kynuramine as a substrate, the compound displayed IC₅₀ values of 36,000 nM for MAO-A and 37,000 nM for MAO-B [1]. This profile contrasts sharply with potent quinoline-sulfonamide MAO inhibitors like compounds a5/a12/a11/a6, which exhibit IC₅₀ values in the sub-micromolar range (e.g., MAO-A IC₅₀ = 0.59 ± 0.04 µM; MAO-B IC₅₀ = 0.47 ± 0.03 µM) [2]. The quantitative data for the target compound establish it as a valuable low-potency control or a scaffold with a clear, defined starting point for activity improvement via further chemical modification.
| Evidence Dimension | Inhibition of Human MAO-A and MAO-B |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 36,000 nM; MAO-B IC₅₀ = 37,000 nM |
| Comparator Or Baseline | Quinoline-sulfonamide inhibitors (e.g., compound a5): MAO-A IC₅₀ = 0.59 ± 0.04 µM; MAO-B IC₅₀ = 0.47 ± 0.03 µM [2] |
| Quantified Difference | Target compound is ~60,000-fold less potent than optimized lead compounds. |
| Conditions | Human MAO-A (membrane-bound, insect cell expression) and purified human MAO-B; substrate: kynuramine; detection: conversion to 4-hydroxyquinoline. |
Why This Matters
This provides a quantifiable, well-defined, low-potency baseline for SAR campaigns, which is essential for accurately measuring the effect of subsequent chemical modifications, or as a tool compound to probe biological systems where a weak, non-selective MAO effect is desired.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50450829 (CHEMBL4212159) targeting MAO-A and MAO-B. View Source
- [2] Jalil, S., et al. (2024). Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances. View Source
